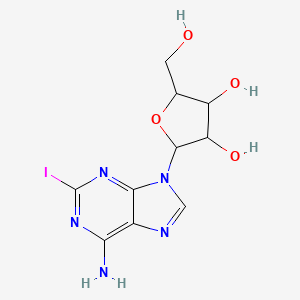

2-Iodoadenosine

CAS No.:

Cat. No.: VC14442041

Molecular Formula: C10H12IN5O4

Molecular Weight: 393.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12IN5O4 |

|---|---|

| Molecular Weight | 393.14 g/mol |

| IUPAC Name | 2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |

| Standard InChI Key | MGEBVSZZNFOIRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Iodoadenosine retains the core structure of adenosine, comprising a β-D-ribofuranose sugar linked to a purine base. The iodine substitution at the C2 position introduces steric and electronic effects that alter its reactivity and binding affinity compared to unmodified adenosine. The stereochemistry of the ribose moiety is preserved, with the hydroxyl groups at C2', C3', and C5' positions contributing to its solubility profile . The SMILES notation precisely encodes its three-dimensional configuration .

Physical and Spectral Characteristics

Key physical properties of 2-iodoadenosine include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 200°C (decomposition) | |

| Boiling Point | 776.3°C (predicted) | |

| Density | 2.7 g/cm³ (predicted) | |

| Refractive Index () | 1.99 (predicted) | |

| λ<sub>max</sub> | 265 nm (in H<sub>2</sub>O) |

The compound’s UV-Vis absorption at 265 nm facilitates its detection in aqueous solutions . Nuclear magnetic resonance (NMR) spectra, including and , confirm the integrity of the iodinated purine ring and ribose moiety .

Synthesis and Production

Synthetic Routes

2-Iodoadenosine is synthesized via halogenation of adenosine precursors. A common approach involves the iodination of 2-amino-6-chloropurine riboside using iodine monochloride (ICl) or N-iodosuccinimide (NIS) . For example, 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine is deprotected under alkaline conditions to yield 2-iodoadenosine . This method achieves moderate yields (24–48%) and requires chromatographic purification to isolate the product .

Role in Nucleoside Analog Synthesis

2-Iodoadenosine serves as a key intermediate in synthesizing ethynyl- and alkoxy-substituted adenosine derivatives. For instance, Sonogashira coupling of 2-iodoadenosine with trimethylsilylacetylene produces 2-ethynyladenosine, a precursor for triphosphate analogs like 2-ethynyl-adenosine-5’-triphosphate (2eATP) . These analogs are employed as chemical reporters in studying protein AMPylation, a post-translational modification linked to bacterial virulence .

Pharmacological Profile

Adenosine Receptor Interactions

2-Iodoadenosine exhibits differential binding affinities across adenosine receptor subtypes:

The compound acts as a partial agonist at A<sub>2A</sub> receptors, stimulating cAMP production in CHO cells expressing human A<sub>2A</sub>ARs . Its low efficacy at A<sub>1</sub> and A<sub>3</sub> receptors underscores its subtype selectivity .

Structure-Activity Relationships (SAR)

Modifications at the C2 and N<sup>6</sup> positions significantly influence receptor affinity:

-

C2 Ether Derivatives: Substituting the iodine with ethynyl or alkenyl groups enhances A<sub>2A</sub>AR affinity. For example, 2-(1-hexynyl)adenosine shows a K<sub>i</sub> of 82 nM at A<sub>2A</sub>ARs, a 26-fold improvement over 2-iodoadenosine .

-

N<sup>6</sup> Modifications: Guanidino or ethylcarboxamido groups at N<sup>6</sup> improve A<sub>2B</sub>AR potency. Compound 28 (N<sup>6</sup>-ethyl-2-(3-indolyl)ethyloxyadenosine) exhibits an EC<sub>50</sub> of 128 nM at A<sub>2B</sub>ARs, comparable to 5′-N-ethylcarboxamidoadenosine (NECA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume